2-Hydroxy-3-methoxybenzoic acid, 2-hydroxy-3-methoxybenzoic acid, copper salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

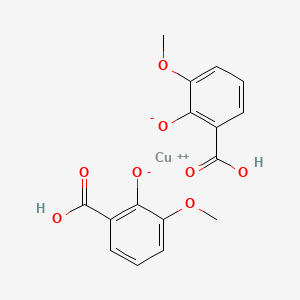

2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid, is an organic compound with the linear formula CH3OC6H3(OH)CO2H . It has a molecular weight of 168.15 . This compound is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . It was also used in large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone .

Molecular Structure Analysis

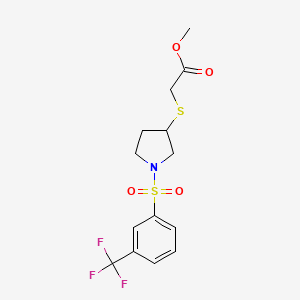

The molecular structure of 2-Hydroxy-3-methoxybenzoic acid consists of a benzene ring with a methoxy group (-OCH3) and a hydroxy group (-OH) attached to it, along with a carboxylic acid group (-COOH) . The exact structure of the copper salt of this compound is not available in the sources I found.Chemical Reactions Analysis

2-Hydroxy-3-methoxybenzoic acid has been used in the synthesis of 7-methoxy-3 (2 H)-benzofuranone . Further details about its chemical reactions are not available in the sources I found.Physical And Chemical Properties Analysis

2-Hydroxy-3-methoxybenzoic acid is a powder with a melting point of 147-150 °C (lit.) . Its SMILES string is COc1cccc (C (O)=O)c1O .Applications De Recherche Scientifique

Chromatography Internal Standard

2-Hydroxy-3-methoxybenzoic acid is used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography .

Organic Synthesis

This compound is utilized in the large-scale synthesis of 7-methoxy-3 (2 H)-benzofuranone, which is an important intermediate in organic synthesis .

Mécanisme D'action

Target of Action

The primary target of 2-Hydroxy-3-methoxybenzoic acid, also known as 3-Methoxysalicylic acid , is the high affinity IgE receptor (FcεRI) on the surface of mast cells . Mast cells play a crucial role in IgE-mediated allergic reactions, such as asthma, atopic dermatitis, and rhinitis .

Mode of Action

2-Hydroxy-3-methoxybenzoic acid interacts with its target, the FcεRI receptor, by modulating the signaling pathways downstream of this receptor . This modulation suppresses the mast cell-mediated allergic inflammatory response .

Biochemical Pathways

The compound affects the FcεRI signaling pathway, which is involved in the activation of mast cells during an allergic response . By modulating this pathway, 2-Hydroxy-3-methoxybenzoic acid can attenuate the allergic reaction mediated by mast cells .

Pharmacokinetics

It’s known that the compound has been used as an internal standard during the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma by high-performance liquid chromatography . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of 2-Hydroxy-3-methoxybenzoic acid’s action include the suppression of the mast cell-mediated allergic inflammatory response . This is achieved by blocking the signaling pathways downstream of the FcεRI receptor on the surface of mast cells .

Action Environment

It’s worth noting that the compound’s melting point is 147-150°c (lit) , suggesting that it is stable under normal environmental conditions.

Safety and Hazards

Propriétés

IUPAC Name |

copper;2-carboxy-6-methoxyphenolate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYMYCVWGPOAJO-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)

![2-(4-chlorophenoxy)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2930740.png)

![3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2930742.png)

![2-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2930743.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2930745.png)

![5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B2930747.png)

![3-Methyl-3-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2930749.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2930752.png)

![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)

![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)